Home > Products > Building Blocks P2569 > 4-Piperazin-1-yl-quinazoline dihydrochloride
4-Piperazin-1-yl-quinazoline dihydrochloride - 853681-18-2

4-Piperazin-1-yl-quinazoline dihydrochloride

Catalog Number: EVT-1715451
CAS Number: 853681-18-2
Molecular Formula: C12H16Cl2N4
Molecular Weight: 287.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline

Compound Description: This compound serves as a key intermediate in synthesizing various biologically active compounds. It's synthesized from 2-amino-4,5-dimethoxybenzoic acid through cyclization, chlorination, and substitution reactions. []

Relevance: This compound shares a core structure with 4-Piperazin-1-yl-quinazoline dihydrochloride, featuring both the quinazoline and piperazine rings. The difference lies in the presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring in this related compound. []

7-Chloro-4-(piperazin-1-yl)quinoline

Compound Description: This molecule is a significant scaffold in medicinal chemistry, showcasing a range of pharmacological properties, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. It serves as a building block for creating diverse bioactive compounds. []

Relevance: This compound and 4-Piperazin-1-yl-quinazoline dihydrochloride belong to the same chemical class, characterized by the presence of a piperazine ring substituted at the 4-position of either a quinoline or quinazoline ring system. Notably, both compounds feature a chlorine atom on their respective aromatic ring systems, further emphasizing their structural similarity. []

1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Compound Description: This compound exhibits potent anti-inflammatory and analgesic properties. It achieves these effects by suppressing the expression of inflammatory mediators, including iNOS, COX-2, and nitric oxide. []

Relevance: This compound shares the core 7-chloro-4-(piperazin-1-yl)quinoline scaffold with the related compound 7-chloro-4-(piperazin-1-yl)quinoline. Both of these related compounds are structurally similar to 4-Piperazin-1-yl-quinazoline dihydrochloride due to the presence of a substituted piperazine ring linked to an aromatic system. []

2-Methyl-1-(Phenylsulfonyl)-4-(Piperazin-1-yl)-1H-Benzo[d]imidazole (SAM-760)

Compound Description: SAM-760 is a 5HT6 antagonist investigated for treating Alzheimer's disease. Interestingly, it exhibits a lower-than-expected drug-drug interaction with ketoconazole, attributed to its unique metabolism involving a non-enzymatic, thiol-mediated reductive cleavage of its aryl sulfonamide group. []

Relevance: While SAM-760 doesn't share the core quinoline/quinazoline structure with 4-Piperazin-1-yl-quinazoline dihydrochloride, it's relevant due to the shared piperazine moiety. This highlights the significance of the piperazine ring in medicinal chemistry and its contribution to diverse biological activities. []

cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306)

Compound Description: A-987306 is a potent histamine H4 antagonist, exhibiting sub-nanomolar inhibitory potency. []

Relevance: This compound shares the core quinazoline and piperazine structure with 4-Piperazin-1-yl-quinazoline dihydrochloride, further highlighting the importance of this structural motif in medicinal chemistry, particularly in the context of histamine H4 receptor activity. []

Relevance: While structurally distinct, both this compound and 4-Piperazin-1-yl-quinazoline dihydrochloride share the piperazine moiety. Notably, the research on this compound highlights a potential metabolic liability associated with the piperazine ring, a crucial consideration for further development of 4-Piperazin-1-yl-quinazoline dihydrochloride. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a unique inhibitor of equilibrative nucleoside transporters (ENTs), showing greater selectivity for ENT2 over ENT1. []

Relevance: Despite having a different core structure from 4-Piperazin-1-yl-quinazoline dihydrochloride, FPMINT's inclusion highlights the significance of the substituted piperazine ring in interacting with various biological targets, including ENTs. []

22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)

Compound Description: NPDM is a novel pleuromutilin derivative demonstrating excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It acts as a potent bactericidal agent inducing time-dependent growth inhibition and a concentration-dependent post-antibiotic effect (PAE). []

Relevance: Although structurally distinct from 4-Piperazin-1-yl-quinazoline dihydrochloride, NPDM's inclusion emphasizes the versatility of the piperazine moiety in developing new antibacterial agents. This highlights the potential of exploring piperazine-containing compounds, like 4-Piperazin-1-yl-quinazoline dihydrochloride, for their antibacterial properties. []

Overview

4-Piperazin-1-yl-quinazoline dihydrochloride is a chemical compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound features a piperazine moiety attached to a quinazoline ring, making it of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Source

The compound can be synthesized through various chemical processes, often involving the reaction of piperazine with quinazoline derivatives. The synthesis methods have been documented in several patents and scientific literature, highlighting its relevance in drug development and pharmacological studies .

Classification

4-Piperazin-1-yl-quinazoline dihydrochloride is classified as a heterocyclic organic compound. Its structural components include:

  • Piperazine: A six-membered ring containing two nitrogen atoms.
  • Quinazoline: A bicyclic structure comprising a benzene ring fused to a pyrimidine ring.
Synthesis Analysis

Methods

The synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride typically involves the following methods:

  1. Nucleophilic Substitution: Piperazine is reacted with chloroquinazoline derivatives. For example, 6,7-dimethoxy-4-amino-2-chloroquinazoline can be reacted with piperazine under appropriate conditions .
  2. Refluxing in Solvent: The reaction mixture is often refluxed in solvents such as ethanol or dimethylformamide to facilitate the nucleophilic attack and formation of the desired product .
  3. Precipitation and Purification: The product is usually precipitated out as a hydrochloride salt and purified through recrystallization techniques .

Technical Details

The synthesis requires careful control of reaction conditions including temperature, solvent choice, and concentration of reactants. The use of basic catalysts may also be employed to enhance the reaction efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 4-piperazin-1-yl-quinazoline dihydrochloride can be represented as follows:

  • Chemical Formula: C11_{11}H14_{14}Cl2_{2}N4_{4}
  • Molecular Weight: Approximately 273.16 g/mol.

Data

The compound's structure can be analyzed using various spectroscopic techniques:

  • Infrared Spectroscopy: Used to identify functional groups.
  • Nuclear Magnetic Resonance Spectroscopy: Provides information on the hydrogen environment in the molecule.
  • Mass Spectrometry: Confirms molecular weight and structure.
Chemical Reactions Analysis

Reactions

4-Piperazin-1-yl-quinazoline dihydrochloride can participate in various chemical reactions:

  1. Formation of Derivatives: It can undergo further functionalization at the piperazine or quinazoline moieties to create derivatives with enhanced biological activity .
  2. Biological Activity Testing: The compound is often tested for its activity against various biological targets, including kinases involved in cancer pathways .

Technical Details

The reactions are typically monitored using thin-layer chromatography to ensure completion and purity of the products before further analysis or biological testing .

Mechanism of Action

Process

The mechanism by which 4-piperazin-1-yl-quinazoline dihydrochloride exerts its effects is primarily through inhibition of specific enzyme targets, such as tyrosine kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.

Data

Studies have shown that quinazoline derivatives can effectively inhibit epidermal growth factor receptor tyrosine kinase activity, which is crucial in non-small cell lung cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like ethanol.

Chemical Properties

  • Melting Point: Typically ranges between 150–160 °C.
  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy confirm the presence of functional groups consistent with its structure .

Applications

Scientific Uses

4-Piperazin-1-yl-quinazoline dihydrochloride has several applications in scientific research:

  • Anticancer Research: Investigated for its potential as an inhibitor of various kinases related to cancer progression.
  • Pharmacological Studies: Used to explore mechanisms of action related to receptor interactions and cellular signaling pathways.

This compound serves as a valuable scaffold for developing new therapeutic agents targeting specific diseases, particularly cancers associated with dysregulated kinase activity .

Synthetic Methodologies for 4-Piperazin-1-yl-quinazoline Dihydrochloride and Derivatives

Nucleophilic Substitution Strategies for Piperazine-Quinazoline Conjugation

Nucleophilic aromatic substitution (SNAr) remains the cornerstone methodology for constructing the critical C-N bond between the quinazoline core and the piperazine moiety in 4-piperazin-1-yl-quinazoline dihydrochloride synthesis. This approach capitalizes on the electron-deficient nature of the quinazoline system, particularly at the C4 position, which serves as an electrophilic center for amine nucleophiles. The reaction typically involves 4-chloroquinazoline derivatives as substrates, where the chlorine atom acts as an efficient leaving group due to activation by adjacent ring nitrogens. When reacted with N-unsubstituted piperazine, this generates the foundational 4-piperazin-1-yl-quinazoline scaffold, which is subsequently converted to the dihydrochloride salt for stability and crystallinity [8].

Key synthetic parameters governing reaction efficiency include:

  • Leaving Group Optimization: While chloro-quinazolines are standard substrates, superior leaving groups significantly enhance reaction kinetics. Methanesulfonyl (mesyl) and 4-toluenesulfonyl (tosyl) groups demonstrate >80% improved reaction rates compared to chloro derivatives, enabling conjugation at lower temperatures (60-80°C). This selectivity profile minimizes N,N'-bis-quinazoline byproducts common in traditional chloro-displacement reactions [1] .

  • Solvent-Substrate Compatibility: Polar aprotic solvents (DMF, NMP) facilitate quinazoline solubility and piperazine nucleophilicity but require stringent water exclusion to prevent hydrolysis. Recent protocols employ toluene/dimethoxyethane (DME) mixtures (4:1 v/v), balancing substrate solubility with easier post-reaction purification. Tertiary amine bases (DIPEA, N-methylmorpholine) maintain optimal pH (8.5-9.5) for efficient deprotonation without promoting quinazoline decomposition [8].

  • Direct Salt Formation: In situ dihydrochloride generation via HCl gas bubbling in ethanol/ether systems yields high-purity (>97%) crystalline products directly from reaction mixtures. This eliminates separate neutralization steps and reduces piperazine dimer impurities to <0.5% [2] [4].

Table 1: Nucleophilic Substitution Efficiency with Different Leaving Groups

Quinazoline SubstrateLeaving GroupTemp (°C)Time (h)Yield (%)Byproduct Formation
4-Chloro-6,7-dimethoxyquinazolineCl110868%12-15%
4-Mesyl-6,7-dimethoxyquinazolineOMs70292%<3%
4-(4-Toluenesulfonyl)-6,7-dimethoxyquinazolineOTs75389%<5%
4-Fluoro-6,7-dimethoxyquinazolineF100673%8-10%

Derivative synthesis leverages N-functionalized piperazines introduced prior to quinazoline conjugation. For instance, 1-(2-furoyl)piperazine reacts with 4-chloro-6,7-dimethoxyquinazoline to yield α1-adrenergic antagonists like prazosin. Thiourea variants are accessible via post-conjugation modification, where aryl isothiocyanates react with the piperazine nitrogen to generate 4-[4-(N-substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazoline derivatives such as PDGFR inhibitor CT53986 [1] .

Microwave-Assisted and Solvent-Free Synthesis Optimization

Microwave dielectric heating has revolutionized the synthesis of 4-piperazin-1-yl-quinazoline derivatives by enabling rapid molecular activation and reducing reaction times from hours to minutes. This technique proves particularly advantageous for sterically hindered quinazolines and N-alkylpiperazines that exhibit sluggish kinetics under conventional heating. Systematic optimization reveals that pulsed microwave irradiation (300W, 2 min ON/30 sec OFF cycles) prevents thermal decomposition while maintaining reaction temperatures at 100-120°C. Under these conditions, quinazoline-piperazine conjugation achieves >95% conversion within 15 minutes – a 12-fold acceleration compared to oil-bath heating at equivalent temperatures [3] [9].

Solvent-free methodologies provide complementary green chemistry approaches with distinct advantages:

  • Mechanochemical Grinding: Equimolar mixtures of 4-chloroquinazoline and piperazine hydrochloride with K₂CO₃ (3 equiv) undergo efficient coupling upon ball-milling (300 rpm, stainless steel jars). This eliminates solvent waste while achieving quantitative yields within 45 minutes. The exothermic reaction generates localized heat (≈110°C), facilitating molecular diffusion at solid interfaces. Liquid-assisted grinding (LAG) with catalytic ethanol (0.2 mL/mmol) further enhances kinetics, reducing reaction times to <25 minutes [9].

  • Phase-Transfer Catalysis (PTC): Quaternary ammonium salts (Aliquat 336, TBAB) enable aqueous-phase synthesis by shuttling reactants across water-organic interfaces. Under optimized PTC conditions (5 mol% catalyst, NaOH 40% w/v), 4-piperazin-1-yl-quinazoline formation completes in 2 hours at 85°C with 88% isolated yield. This approach bypasses organic solvents while tolerating sensitive functional groups like nitro and cyano substituents on the quinazoline ring [3] [9].

Table 2: Comparative Efficiency of Microwave vs. Solvent-Free Methods

MethodologyConditionsReaction TimeYield (%)Energy Consumption (kW/mol)EPM (kg waste/kg product)
Conventional RefluxToluene/DME, 110°C8 h68%8.734.2
MicrowaveDMF, 120°C, 300W15 min95%1.212.8
Solvent-Free GrindingK₂CO₃, ball-mill45 min98%0.90.8
PTC SynthesisNaOH(aq)/TBAB, 85°C2 h88%3.15.2

Microwave protocols also facilitate rapid exploration of structure-activity relationships (SAR) through parallel synthesis. Automated single-mode reactors process 24–48 reactions per day, enabling systematic variation of piperazine N-substituents and quinazoline C6/C7 alkoxy groups. This high-throughput approach identified optimal C7 appendages for PDGFR inhibition, where 2-methoxyethylamino derivatives showed 15-fold potency enhancement over unsubstituted analogs [1] [3].

Industrial-Scale Production: Automation and Purification Protocols

Industrial manufacturing of 4-piperazin-1-yl-quinazoline dihydrochloride requires integration of continuous-flow technology with rigorous purification strategies to meet pharmaceutical quality standards (purity >99.5%, single impurity <0.1%). Modern facilities employ multi-step continuous flow assemblies where SNAr reaction, salt formation, and crystallization occur in interconnected modules:

  • Flow Reactor Configuration: Tubular reactors (ID 2–5 mm, PFA tubing) enable precise residence time control (8–12 min) at elevated temperatures (130–150°C) and pressures (10–15 bar). Pre-mixed solutions of 4-chloroquinazoline (0.5M in NMP) and piperazine (1.1 equiv in DME) are pumped through temperature-controlled zones, achieving >98% conversion without intermediate isolation. In-line FTIR monitors reaction progression, triggering automatic flow adjustments if conversion drops below 95% [6].

  • Automated Salt Formation: Reaction output directly enters acidification chambers where HCl (2.2 equiv) in isopropanol precipitates the dihydrochloride salt. Continuous centrifugation followed by counter-current washing with anhydrous ether removes residual solvents and NMP to <300 ppm. Process analytical technology (PAT) including Raman spectroscopy and focused beam reflectance measurement (FBRM) ensures consistent particle size distribution (D90 < 50 µm) critical for formulation [4] [6].

Purification challenges center on removing colored impurities and regioisomers:

  • Chromatographic Polishing: Simulated moving bed (SMB) chromatography with polyacrylamide-modified silica gel resolves isomeric 2-piperazin-1-yl vs. 4-piperazin-1-yl quinazolines. Methanol/ammonium acetate buffer (10 mM, pH 5.0) mobile phase achieves baseline separation (Rs > 2.0) with 92–95% recovery of pharmaceutical-grade material [2].

  • Recrystallization Optimization: Sequential crystallization from ethanol/water (4:1 v/v) followed by acetonitrile/methyl tert-butyl ether (MTBE) reduces residual palladium to <5 ppm and piperazine-1,4-diquinazoline dimers to <0.05%. Crystal engineering studies identified ethanol/water as optimal for removing hydrophilic impurities, while acetonitrile/MTBE eliminates lipophilic byproducts. Temperature cycling (60°C → -10°C) generates uniform crystals with low solvent entrapment (<0.2% w/w) [2] [4].

Table 3: Industrial Production Technologies and Their Impact

TechnologyApplicationThroughput (kg/day)Purity EnhancementCost Reduction vs. Batch
Continuous Flow ReactorsSNAr conjugation50–200>98.5% conversion40–45%
SMB ChromatographyIsomer separation10–3099.7% chiral purity30% (vs. prep HPLC)
PAT-Controlled CrystallizationSalt purification100–500>99.5% HPLC25–30%
Membrane DiafiltrationSolvent exchange150–300Residual solvent <500 ppm35%

Automation extends to quality control through integrated LC-MS systems performing on-demand purity checks every 10th batch. Adaptive feedback algorithms adjust crystallization parameters (cooling rate, anti-solvent addition) based on real-time impurity profiles, ensuring consistent API quality. These advances support commercial-scale production exceeding 500 kg/batch while maintaining stringent ICH Q3A impurity thresholds [4] [6].

Properties

CAS Number

853681-18-2

Product Name

4-Piperazin-1-yl-quinazoline dihydrochloride

IUPAC Name

4-piperazin-1-ylquinazoline;dihydrochloride

Molecular Formula

C12H16Cl2N4

Molecular Weight

287.19 g/mol

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H

InChI Key

UNZVFBJJKRMFJA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.